molecular formula C14H14FN B13135342 Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-

Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-

Cat. No.: B13135342
M. Wt: 215.27 g/mol
InChI Key: ATPUZHUUDMGNCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Mechanism of Action

The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-(4-fluoronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2

InChI Key

ATPUZHUUDMGNCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F

Origin of Product

United States

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